molecular formula C13H16ClN5O2 B1455323 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride CAS No. 1211481-20-7

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride

Cat. No.: B1455323
CAS No.: 1211481-20-7
M. Wt: 309.75 g/mol
InChI Key: PKDVWVMRWZLWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid hydrochloride is a heterocyclic compound featuring a tetrazole ring linked to a 3,4-dihydroisoquinoline moiety via a methylene bridge, with an acetic acid substituent and a hydrochloride counterion. Its molecular formula is C₁₃H₁₆ClN₅O₂, with a molar mass of 309.75 g/mol . The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for carboxylic acids.

The compound is commercially available but lacks reported pharmacological or toxicological data in the provided sources .

Properties

IUPAC Name

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2.ClH/c19-13(20)9-18-12(14-15-16-18)8-17-6-5-10-3-1-2-4-11(10)7-17;/h1-4H,5-9H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVWVMRWZLWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NN=NN3CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves:

  • Preparation of the 3,4-dihydroisoquinoline intermediate.
  • Subsequent coupling with a tetrazole precursor to form the tetrazolyl acetic acid structure.
  • Conversion to the hydrochloride salt for stability and handling.

The key challenge is the formation of the tetrazole ring attached to the isoquinolinylmethyl group and the acetic acid moiety.

Stepwise Preparation

Step Description Reaction Conditions Notes
1 Synthesis of 3,4-dihydroisoquinoline intermediate Typically via Pictet-Spengler condensation or reduction of isoquinoline derivatives Requires control of temperature and pH for selectivity
2 Formation of tetrazole ring via cycloaddition Reaction of azide with nitrile or other tetrazole precursors in solvents like DMF Catalysts such as palladium on carbon (Pd/C) may be used to facilitate coupling
3 Coupling of tetrazole intermediate with acetic acid derivative Use of acetic acid or chloroacetic acid derivatives under basic or acidic conditions Solvent such as DMF or DMSO often employed
4 Formation of hydrochloride salt Treatment with hydrochloric acid in suitable solvents Enhances compound stability and crystallinity

Solvent and Catalyst Use

  • Solvents: Dimethylformamide (DMF) is commonly used due to its ability to dissolve polar intermediates and facilitate nucleophilic substitution reactions.
  • Catalysts: Palladium on carbon (Pd/C) is utilized to catalyze coupling reactions, improving yield and reaction rate.
  • Bases: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to deprotonate intermediates and promote nucleophilic attack.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with:

The industrial approach emphasizes reproducibility, safety, and cost-effectiveness.

Reaction Types and Mechanistic Insights

The compound can undergo various chemical transformations useful for its synthesis or derivatization:

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate (KMnO₄), acidic medium Formation of carboxylic acid derivatives
Reduction Sodium borohydride (NaBH₄), methanol Conversion to alcohols or amines
Nucleophilic substitution Amines or thiols with NaOH base Substitution on tetrazole ring

The tetrazole ring’s stability and ability to coordinate metal ions make it a versatile moiety in synthesis and biochemical interactions.

Summary Table of Preparation Methods

Parameter Traditional Method Green/Solvent-Free Method (Related Analog)
Starting materials 3,4-dihydroisoquinoline, tetrazole precursor, acetic acid derivatives Heterocycle (e.g., imidazole), tert-butyl chloroacetate
Solvents DMF, methanol None (solvent-free)
Catalysts/Bases Pd/C, NaOH, K2CO3 Powdered potassium carbonate
Reaction conditions Controlled temperature (65-80 °C), stirring, batch reactors Ambient to mild heating, solvent-free mixing
Workup Extraction, crystallization, filtration Water suspension, filtration, hydrolysis
Yield and purity High yield, high purity with controlled conditions High yield, simplified workup, low impurities
Environmental impact Moderate to high due to solvents Reduced solvent use, greener process

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. The stability of the tetrazole ring allows for the formation of reactive intermediates that can be utilized in various synthetic pathways.

Biology

Biologically, the compound is investigated as a biochemical probe . Its interactions with cellular targets make it valuable for studying cellular processes and pathways. Research has indicated its potential role in modulating enzyme activities and influencing signaling pathways.

Medicine

In medicinal chemistry, 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride is being explored for its potential therapeutic applications. Its unique structure enables it to bind selectively to specific receptors or enzymes, making it a candidate for drug development aimed at various diseases.

Industry

The compound finds applications in the development of new materials and catalysts within industrial settings. Its stability and reactivity make it suitable for producing polymers and advanced materials used in various applications.

Case Studies

  • Enzyme Modulation : Research demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Drug Development : A study focused on developing analogs of this compound showed promising results in binding affinity to cancer-related targets, indicating its potential role in oncology therapeutics.
  • Material Science : Investigations into the use of this compound as a catalyst in polymerization reactions revealed enhanced efficiency and yield compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The target compound’s tetrazole ring distinguishes it from triazole-based analogs (e.g., the 1,2,4-triazole in ). Tetrazoles exhibit greater hydrogen-bonding capacity and metabolic stability compared to triazoles.
  • Substituent Effects: The 3,4-dihydroisoquinoline group in the target compound may enhance lipophilicity and CNS penetration compared to chlorophenyl or furan substituents in other analogs .
  • LogP : The chlorophenyl-furan derivative has a moderate LogP (2.3), suggesting balanced solubility and membrane permeability. The target compound’s LogP remains uncharacterized.

Research Findings and Gaps

  • Antifungal Potential: Tetrazole derivatives like TH1 highlight the scaffold’s versatility, but the target compound’s pharmacological profile remains unstudied.
  • Computational Insights : Tools like Mercury and SHELXL could elucidate the target’s crystal structure and intermolecular interactions, aiding in drug design.
  • Safety and Toxicity: No data on the target compound’s safety are available. In contrast, triazole analogs are often associated with moderate toxicity profiles.

Biological Activity

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid; hydrochloride is a complex organic compound notable for its unique tetrazole structure, which has been linked to various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H16ClN5O2\text{C}_{13}\text{H}_{16}\text{ClN}_5\text{O}_2

Key Features:

  • Tetrazole Ring: Known for stability and reactivity.
  • Dihydroisoquinoline Moiety: Imparts unique biological interactions.

The biological activity of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation: The tetrazole ring can form stable complexes with metal ions, influencing the activity of metalloenzymes.
  • Receptor Binding: The compound may bind to specific receptors involved in cellular signaling pathways, potentially altering physiological responses.
  • Biochemical Pathways: It participates in various biochemical reactions, impacting cellular functions.

Antioxidant Properties

Research indicates that compounds with tetrazole rings exhibit significant antioxidant activities. For instance, studies have shown that similar tetrazole derivatives can reduce oxidative stress in cellular models by increasing the total glutathione pool and inducing antioxidant enzymes like superoxide dismutase.

Neuroprotective Effects

Dihydroisoquinoline derivatives are known for their neuroprotective properties. The structural features of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid; hydrochloride may confer similar benefits, making it a candidate for research into neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity A study demonstrated that tetrazole derivatives significantly reduced intracellular reactive oxygen species (ROS) levels in cultured cells.
Neuroprotection Research indicated that similar isoquinoline compounds showed potential in protecting neuronal cells from apoptosis under oxidative stress conditions.
Antimicrobial Effects Preliminary data suggest that tetrazole compounds can inhibit bacterial growth by interfering with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.